molecular formula C8H8ClNO2 B3291212 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde CAS No. 870721-63-4

5-Chloro-2-ethoxy-pyridine-3-carbaldehyde

Cat. No.: B3291212
CAS No.: 870721-63-4
M. Wt: 185.61 g/mol
InChI Key: QDNGGXRHVRFDLE-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxy-pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is also known by its IUPAC name, 5-chloro-2-ethoxynicotinaldehyde . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a chloro group, an ethoxy group, and an aldehyde group attached to the pyridine ring.

Preparation Methods

One common synthetic route involves the reaction of 5-chloro-2-ethoxypyridine with a suitable aldehyde precursor under controlled conditions . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5-Chloro-2-ethoxy-pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

5-Chloro-2-ethoxy-pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and ethoxy groups may also contribute to the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

5-Chloro-2-ethoxy-pyridine-3-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-chloro-2-ethoxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8-6(5-11)3-7(9)4-10-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNGGXRHVRFDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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